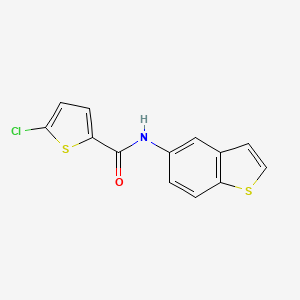

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds These compounds are characterized by the presence of a benzothiophene ring, which is a fused ring system consisting of a benzene ring and a thiophene ring

Vorbereitungsmethoden

The synthesis of N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-benzothiophene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-chlorothiophene-2-amine to yield the desired carboxamide product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can also be employed to enhance reaction rates and efficiency .

Analyse Chemischer Reaktionen

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have indicated that compounds similar to N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide exhibit significant antiviral properties. For instance, modifications of benzothiophenes have shown effectiveness against Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV) through the inhibition of RNA-dependent RNA polymerase (RdRp) . The structure of this compound suggests that it may possess similar mechanisms of action, making it a candidate for further antiviral research.

Anticancer Properties

The compound's structural features indicate potential anticancer activity. Research has demonstrated that derivatives of benzothiophenes can inhibit cancer cell proliferation and induce apoptosis in various cancer models. For example, compounds with similar scaffolds have been shown to reduce cell viability in human cancer cell lines . The specific mechanisms by which these compounds exert their effects are still under investigation but may involve the modulation of signaling pathways related to cell growth and survival.

Antifungal Activity

This compound has potential applications in agriculture as an antifungal agent. Derivatives of benzothiophenes have been reported to exhibit broad-spectrum antifungal activity against various pathogens, including dermatophytes and other fungi . This property could be harnessed for developing new agricultural fungicides that are less toxic and more effective than existing options.

Conductive Polymers

The unique electronic properties of thiophene derivatives make them suitable for applications in materials science, particularly in the development of conductive polymers. Research into thiophene-based materials has shown promise for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells . The incorporation of this compound into polymer matrices could enhance the electrical conductivity and stability of these materials.

Case Studies

Wirkmechanismus

The mechanism of action of N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, the compound binds to the active site of protein kinases, preventing their phosphorylation activity. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The molecular targets and pathways involved include the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide can be compared with other similar compounds, such as:

N-(1-benzothiophen-5-yl)-2-chlorobenzamide: This compound has a similar benzothiophene core but differs in the substitution pattern on the benzene ring.

N-(1-benzothiophen-5-yl)acetamide:

(1-benzothiophen-5-yl)methanol:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is characterized by a benzothiophene moiety linked to a chlorothiophene structure through a carboxamide functional group. The synthesis typically involves reactions with isocyanates or isothiocyanates, leading to the formation of carboxamides and carbothioamides, which are precursors in the development of this compound .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzothiophenes. For example, derivatives similar to this compound have shown promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358). The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Case Study: Antitumor Efficacy

In a comparative study, several derivatives were tested for their cytotoxic effects on cancer cell lines using both 2D and 3D assays. The results indicated that compounds with similar structures exhibited significant antiproliferative activity, with IC50 values ranging from 6.26 μM to 20.46 μM across different cell lines. Notably, the compound's selectivity was assessed against normal lung fibroblast MRC-5 cells, revealing moderate cytotoxicity which raises concerns about potential side effects in therapeutic applications .

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 6.26 ± 0.33 | 2D |

| Compound 6 | HCC827 | 6.48 ± 0.11 | 2D |

| Compound 9 | NCI-H358 | 16.00 ± 9.38 | 3D |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Testing against Gram-positive and Gram-negative bacteria demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Mechanistic Insights

The biological activity of this compound appears to be linked to its ability to interact with DNA and other cellular targets:

- DNA Binding : Studies indicate that related compounds exhibit strong binding affinity for DNA, particularly within the minor groove, which could inhibit transcription and replication processes essential for cancer cell survival.

- Signal Pathway Modulation : Compounds have been shown to affect pathways involved in cell cycle regulation and apoptosis, suggesting a multifaceted approach in their anticancer efficacy.

Eigenschaften

IUPAC Name |

N-(1-benzothiophen-5-yl)-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNOS2/c14-12-4-3-11(18-12)13(16)15-9-1-2-10-8(7-9)5-6-17-10/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYHGNKHUGEKJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.